An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzyl bromide
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzyl bromide, a substituted aromatic halogenated hydrocarbon, is a pivotal building block in modern organic synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group makes it a versatile reagent for the introduction of the 4-(trifluoromethyl)benzyl moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and key synthetic applications, tailored for professionals in research and drug development.
Chemical and Physical Properties
4-(Trifluoromethyl)benzyl bromide is a white to light yellow crystalline solid at room temperature. It is characterized by its lachrymatory nature and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.03 g/mol | [1] |
| CAS Number | 402-49-3 | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 29-33 °C | [2][3] |
| Boiling Point | 65-69 °C at 5 mmHg | [2] |
| Density | 1.546 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.484 | [2] |
| Solubility | Insoluble in water. Soluble in common organic solvents like chloroform, methanol, and acetonitrile. |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of 4-(Trifluoromethyl)benzyl bromide typically shows two distinct signals corresponding to the aromatic protons and the benzylic protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~7.65 ppm | Doublet | 2H | Aromatic protons ortho to the -CF₃ group |
| ~7.50 ppm | Doublet | 2H | Aromatic protons meta to the -CF₃ group |
| ~4.50 ppm | Singlet | 2H | Benzylic protons (-CH₂Br) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) | Assignment |
| ~142 ppm | Quaternary aromatic carbon attached to -CH₂Br |
| ~131 ppm (quartet) | Quaternary aromatic carbon attached to -CF₃ |
| ~129 ppm | Aromatic CH carbons ortho to the -CF₃ group |
| ~126 ppm (quartet) | Aromatic CH carbons meta to the -CF₃ group |
| ~124 ppm (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~32 ppm | Benzylic carbon (-CH₂Br) |
IR (Infrared) Spectroscopy
The IR spectrum reveals the presence of characteristic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium | Aromatic C=C stretch |
| 1325 | Strong | C-F stretch (from -CF₃ group) |
| 1210 | Strong | C-Br stretch |
| 1160, 1120, 1070 | Strong | C-F symmetric and asymmetric stretches |
MS (Mass Spectrometry)
The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 238/240 | Varies | [M]⁺ and [M+2]⁺ molecular ion peaks (due to bromine isotopes) |
| 159 | High | [M-Br]⁺ (loss of bromine radical) |
| 91 | Base Peak | Tropylium ion [C₇H₇]⁺ (rearrangement and loss of CF₃ and Br) |
Reactivity and Synthetic Applications
4-(Trifluoromethyl)benzyl bromide is a highly versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring and the benzylic position.
Synthesis of 4-(Trifluoromethyl)benzyl bromide
A common method for the synthesis of 4-(Trifluoromethyl)benzyl bromide involves the radical bromination of 4-(trifluoromethyl)toluene.
Key Reactions and Experimental Protocols
This reaction is a classic method for the preparation of ethers. 4-(Trifluoromethyl)benzyl bromide serves as the electrophile, reacting with an alkoxide nucleophile.
Experimental Protocol: Synthesis of 4-Fluorophenyl 4-(Trifluoromethyl)benzyl Ether
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To a stirred solution of 4-fluorophenol (B42351) (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
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Stir the mixture at room temperature for 30 minutes.
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Add 4-(Trifluoromethyl)benzyl bromide (1.1 eq.) to the reaction mixture.
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Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ether.
4-(Trifluoromethyl)benzyl bromide is an effective reagent for the N-alkylation of primary and secondary amines to produce the corresponding N-benzylated amines, which are important intermediates in pharmaceutical synthesis.
Experimental Protocol: N-Alkylation of Morpholine (B109124)
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In a round-bottom flask, dissolve morpholine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
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To this stirred suspension, add 4-(Trifluoromethyl)benzyl bromide (1.2 eq.) dropwise at room temperature.[4]
-
Heat the reaction mixture to reflux and monitor by TLC.[4]
-
Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
The corresponding Grignard reagent, 4-(Trifluoromethyl)benzylmagnesium bromide, can be prepared and used in reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.
Experimental Protocol: Preparation of 4-(Trifluoromethyl)benzylmagnesium bromide and Reaction with Benzaldehyde (B42025)
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In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
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Add a solution of 4-(Trifluoromethyl)benzyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Safety Information
4-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory compound. It causes severe skin burns and eye damage.[2]
-
Hazard Pictograms: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)
-
Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P310
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
4-(Trifluoromethyl)benzyl bromide is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)benzyl group. Its well-defined reactivity in nucleophilic substitution reactions makes it a reliable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its chemical properties, spectroscopic data, and reaction protocols is essential for its safe and effective use in a research and development setting.
